molecular formula C13H11BrN2O2S B14920620 Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- CAS No. 62284-55-3

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-

Cat. No.: B14920620
CAS No.: 62284-55-3
M. Wt: 339.21 g/mol
InChI Key: JAXCDGFLPYXIIP-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- is a complex organic compound that features a thiazole ring, a bromophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- can be achieved through a multi-step process. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-bromophenyl)-: Similar structure but lacks the thiazole ring.

    Acetamide, N-(3-bromophenyl)-: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other bromophenyl acetamide derivatives and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

62284-55-3

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

N-[3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H11BrN2O2S/c1-9(17)15-13-16(6-7-19-13)8-12(18)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3

InChI Key

JAXCDGFLPYXIIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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